2-Butyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative primarily utilized as a key building block in the synthesis of non-peptide Angiotensin II receptor antagonists, a major class of antihypertensive drugs. Its core value lies in providing a specific, regiochemically defined scaffold where the n-butyl group at the 2-position and the carbaldehyde (formyl) group at the 4-position are critical for subsequent molecular assembly and for achieving the desired biological activity in the final active pharmaceutical ingredient (API). Procurement decisions for this intermediate are driven by its precise isomeric structure, which is essential for constructing the correct final molecular framework.
Substituting 2-Butyl-1H-imidazole-4-carbaldehyde with near analogs is chemically unviable for targeted synthesis pathways. Using the isomeric 2-butyl-1H-imidazole-5-carbaldehyde, for example, will lead to an entirely different final molecular skeleton, as the position of the aldehyde group dictates the outcome of subsequent cyclization and coupling reactions essential for forming specific APIs like Losartan. Similarly, altering the alkyl chain length (e.g., to a propyl group) can significantly change the binding affinity of the final drug product to its target receptor, failing critical efficacy requirements. Therefore, precise selection of this specific isomer and alkyl variant is a non-negotiable starting point for reproducible synthesis and achieving the target biological profile.
The regiochemistry of the aldehyde group is critical and non-interchangeable in the synthesis of Angiotensin II antagonists. This compound, 2-butyl-1H-imidazole-4-carbaldehyde, serves as a precursor for one specific class of antagonists. In contrast, the blockbuster drug Losartan requires the isomeric, chlorinated 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (which is often named as the 5-carbaldehyde isomer prior to N-substitution). Attempting to use the 4-carbaldehyde in a Losartan synthesis pathway would fail to produce the correct biphenylmethanol linkage, making the procurement of the correct isomer an absolute prerequisite for the success of the entire synthesis campaign.
| Evidence Dimension | Required Regiochemistry for API Synthesis |
| Target Compound Data | 4-carbaldehyde position enables synthesis of a specific subset of imidazole-based antagonists. |
| Comparator Or Baseline | 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (key Losartan intermediate). |
| Quantified Difference | Qualitatively distinct; leads to completely different molecular connectivity and final product. Not a matter of yield, but of feasibility. |
| Conditions | Multi-step synthesis of Angiotensin II receptor blockers. |
Purchasing the wrong isomer makes the intended synthesis chemically impossible, resulting in total loss of raw materials and production time.
The aldehyde group is efficiently and regioselectively introduced onto the 2-butylimidazole core using the Vilsmeier-Haack reaction (POCl3/DMF). Process chemistry literature demonstrates that this method reliably produces the desired 4-carbaldehyde isomer in high yield. This contrasts with other potential formylation methods that could lead to mixtures of the 4- and 5-formyl isomers, which would require costly and difficult chromatographic separation. Procuring this pre-made, isomerically pure carbaldehyde eliminates the need for this specialized and resource-intensive synthesis and purification step in-house.
| Evidence Dimension | Synthesis Yield & Regioselectivity |
| Target Compound Data | High yield (e.g., ~83-85% reported in literature for similar substrates) specifically for the 4-formyl isomer. |
| Comparator Or Baseline | Hypothetical non-selective formylation of 2-butylimidazole. |
| Quantified Difference | Avoids formation of isomeric impurities that would otherwise require separation, saving significant downstream processing costs. |
| Conditions | Vilsmeier-Haack formylation using POCl3 and DMF. |
This compound provides a cost-effective and time-saving entry point into the synthesis, bypassing a potentially low-yield or non-selective reaction and complex purification.
In the development of imidazole-based Angiotensin II antagonists, the length of the alkyl chain at the 2-position is a key determinant of binding affinity and biological potency. Structure-activity relationship (SAR) studies consistently show that the n-butyl group often provides a significant potency advantage over shorter (propyl) or longer (pentyl) chains for the final API. For example, in one series of related antagonists, the compound derived from a 2-butyl precursor showed a significantly lower IC50 value compared to the 2-propyl analog, indicating stronger receptor binding.
| Evidence Dimension | Biological Potency (IC50) of Final API |
| Target Compound Data | The n-butyl group is frequently shown to be optimal or near-optimal for high receptor affinity in the final drug molecule. |
| Comparator Or Baseline | APIs synthesized from 2-propyl- or 2-ethyl-imidazole precursors. |
| Quantified Difference | Can result in multi-fold improvement in IC50 values (e.g., from >100 nM to <20 nM) in the final antagonist. |
| Conditions | In vitro angiotensin II receptor binding assays. |
Using this specific 2-butyl intermediate is a prerequisite for synthesizing a final compound that meets the required therapeutic potency targets.
This compound is the correct starting material for synthesizing novel, non-Losartan class Angiotensin II receptor antagonists where the pharmacophore requires a 4-substituted imidazole ring. Its defined regiochemistry ensures that subsequent alkylation and functionalization steps proceed predictably to yield the desired molecular architecture.
Ideal for medicinal chemistry programs exploring structure-activity relationships (SAR) around the angiotensin receptor. The aldehyde provides a versatile chemical handle for elaboration into a wide variety of functional groups, while the pre-installed n-butyl group satisfies a known potency requirement, allowing researchers to focus on optimizing other parts of the molecule.
Serves as a well-defined, bifunctional building block for academic and industrial research into the synthesis of complex heterocyclic systems. The combination of the nucleophilic imidazole core and the electrophilic aldehyde group allows for a diverse range of subsequent chemical transformations.
Irritant